molecular formula C20H14N4O3 B11691625 N'-[(E)-1H-benzo[g]indol-3-ylmethylidene]-4-nitrobenzohydrazide

N'-[(E)-1H-benzo[g]indol-3-ylmethylidene]-4-nitrobenzohydrazide

Cat. No.: B11691625
M. Wt: 358.3 g/mol
InChI Key: WAKOKNUHHYOSKS-WSDLNYQXSA-N
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Description

N’-[(E)-{1H-BENZO[G]INDOL-3-YL}METHYLIDENE]-4-NITROBENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{1H-BENZO[G]INDOL-3-YL}METHYLIDENE]-4-NITROBENZOHYDRAZIDE typically involves the condensation of 1H-benzo[g]indole-3-carbaldehyde with 4-nitrobenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or column chromatography to obtain a pure product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{1H-BENZO[G]INDOL-3-YL}METHYLIDENE]-4-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by the presence of electron-donating or electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-{1H-BENZO[G]INDOL-3-YL}METHYLIDENE]-4-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation . Additionally, it may interact with DNA or proteins within cancer cells, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{1H-BENZO[G]INDOL-3-YL}METHYLIDENE]-4-NITROBENZOHYDRAZIDE is unique due to its specific structural features, such as the presence of both an indole ring and a nitrobenzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H14N4O3

Molecular Weight

358.3 g/mol

IUPAC Name

N-[(E)-1H-benzo[g]indol-3-ylmethylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C20H14N4O3/c25-20(14-5-8-16(9-6-14)24(26)27)23-22-12-15-11-21-19-17-4-2-1-3-13(17)7-10-18(15)19/h1-12,21H,(H,23,25)/b22-12+

InChI Key

WAKOKNUHHYOSKS-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2NC=C3/C=N/NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC=C3C=NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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